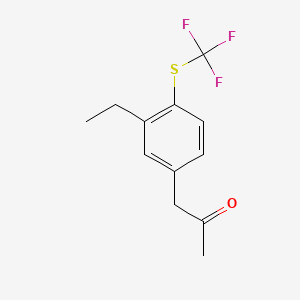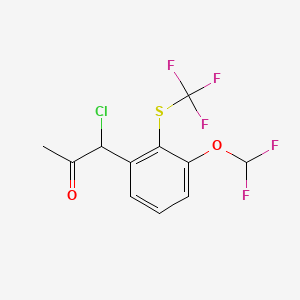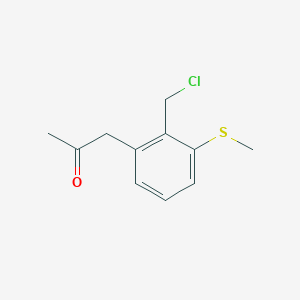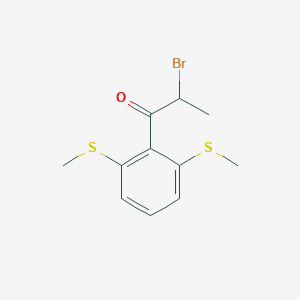
1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one is an organic compound with a molecular formula of C10H9ClF3NO. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety. It is a solid at room temperature and is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-3-(trifluoromethyl)benzaldehyde.
Reaction with Chloropropanone: The benzaldehyde derivative is reacted with chloropropanone under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone: Similar structure but lacks the chloropropanone moiety.
4-Amino-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of the chloropropanone moiety.
1-(4-Amino-3-(trifluoromethyl)phenyl)-2-propanone: Similar structure but with a different substitution pattern on the propanone moiety.
Uniqueness
1-(4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one is unique due to the presence of both the trifluoromethyl group and the chloropropanone moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H9ClF3NO |
|---|---|
Peso molecular |
251.63 g/mol |
Nombre IUPAC |
1-[4-amino-3-(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)9(11)6-2-3-8(15)7(4-6)10(12,13)14/h2-4,9H,15H2,1H3 |
Clave InChI |
XDZNCYWNXFZBPM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)N)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



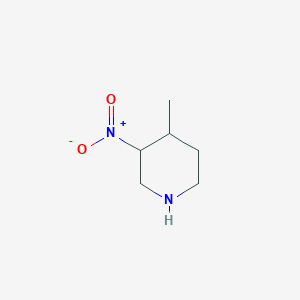
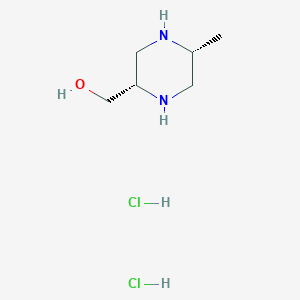
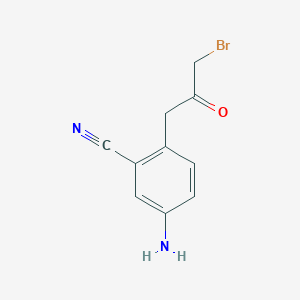
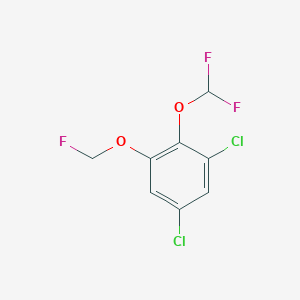
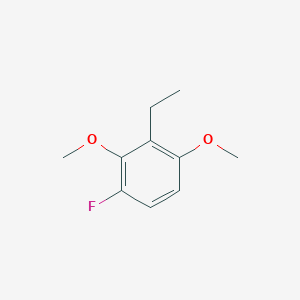
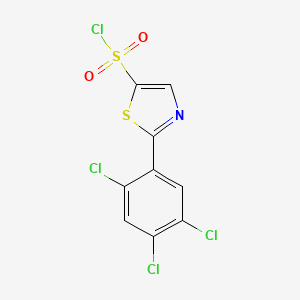
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
